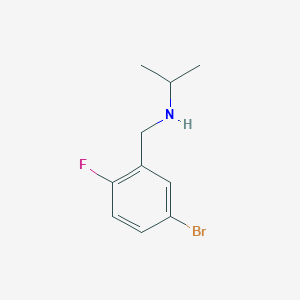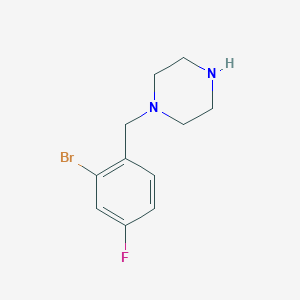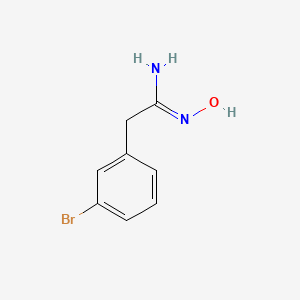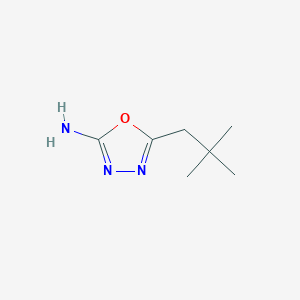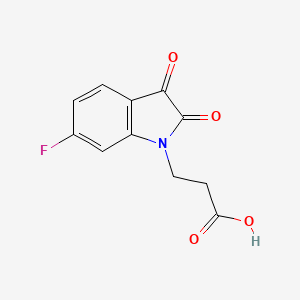
2-amino-4-chloro-N-methylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-amino-4-chloro-N-methylbenzene-1-sulfonamide" is a derivative of sulfonamide, a group known for its various applications in medicinal chemistry and materials science. Sulfonamides are characterized by the presence of the functional group RSO_2NH_2, where R is an aryl or alkyl group. They are historically significant as some of the first antibiotics discovered and have since been explored for various other biological activities and industrial applications.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the reaction of amines with sulfonyl chlorides. In the context of the provided papers, while the exact synthesis of "2-amino-4-chloro-N-methylbenzene-1-sulfonamide" is not detailed, similar compounds have been synthesized using related methods. For instance, derivatives of sulfonamides have been prepared by reacting amines with substituted benzenesulfonyl chlorides . Additionally, superacid chemistry involving HF/SbF5 has been employed to synthesize halogen-containing N-substituted-4-aminobenzenesulfonamides, indicating the versatility of sulfonamide chemistry in introducing various substituents, including halogens and methyl groups .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is often characterized using spectroscopic techniques such as FT-IR, NMR, and UV-Vis, as well as X-ray crystallography. For example, a related sulfonamide compound was characterized by these methods, and its structure was confirmed to crystallize in the monoclinic space group with specific unit cell parameters . Density functional theory (DFT) calculations are also commonly used to predict and confirm the molecular structure, including bond lengths and angles, vibrational frequencies, and NMR chemical shifts .
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions due to their functional groups. They can act as intermediates in the synthesis of complex molecules, such as azo pigments . The presence of the amino group allows for further functionalization, and the sulfonamide group can engage in hydrogen bonding, which is significant for the formation of crystal structures and potentially for binding to biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of substituents like chlorine and methyl groups can affect properties such as solubility, melting point, and reactivity. For instance, the introduction of halogen atoms has been shown to enhance the inhibition of certain enzymes, suggesting that these modifications can significantly impact the biological activity of the compounds . The solvate forms of sulfonamide derivatives, as seen in the case of 2-ammonio-5-chloro-4-methylbenzenesulfonate, can also influence the crystal packing and hydrogen bonding patterns, which are crucial for the material's properties .
Wissenschaftliche Forschungsanwendungen
Inhibition of Tumor-Associated Isozyme
- Carbonic Anhydrase Inhibitors: Halogenated sulfonamides, including derivatives of 2-amino-4-chloro-N-methylbenzene-1-sulfonamide, have been synthesized and investigated as inhibitors of the tumor-associated isozyme carbonic anhydrase IX. These compounds show potential as antitumor agents due to their selective inhibition profiles (Ilies et al., 2003).
Antitumor Sulfonamides
- Antitumor Screening: Sulfonamide-focused libraries, including variants of 2-amino-4-chloro-N-methylbenzene-1-sulfonamide, have been evaluated in antitumor screens. The study used high-density oligonucleotide microarray analysis to illuminate the essential pharmacophore structure and drug-sensitive cellular pathways (Owa et al., 2002).
Role in Medicinal Chemistry
- Sulfonamide Group in Drug Design: The sulfonamide group, a key component of 2-amino-4-chloro-N-methylbenzene-1-sulfonamide, is widely used in medicinal chemistry. It appears in many marketed drugs, notably in sulfonamide antibacterials (Kalgutkar et al., 2010).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity: Synthesis of 4-chloro-3-nitrobenzene sulfonamide derivatives, closely related to 2-amino-4-chloro-N-methylbenzene-1-sulfonamide, has shown significant antimicrobial activities. These compounds exhibit binding affinity towards DNA Gyrase-A, which is crucial in their antimicrobial action (Kumar et al., 2020).
Environmental Chemistry
- Reactivity of Emerging Pollutants: The compound is also studied in the context of environmental chemistry, specifically in the reactivity of emerging pollutants. Computational chemistry has been employed to investigate the reaction behavior of sulfonamide compounds, including chlorination reactions (Fu et al., 2021).
Synthesis and Characterization
- Novel Sulfonamide Derivatives: Various studies have focused on the synthesis and characterization of new sulfonamide derivatives, including those structurally similar to 2-amino-4-chloro-N-methylbenzene-1-sulfonamide. These studies often explore their potential antimicrobial and antitumor applications (Saleem et al., 2018).
Wirkmechanismus
While the specific mechanism of action for 2-amino-4-chloro-N-methylbenzene-1-sulfonamide is not available, sulfonamides in general have a wide range of pharmacological activities. They can inhibit various enzymes such as carbonic anhydrase and dihydropteroate synthetase, making them useful in treating a diverse range of disease states .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2-amino-4-chloro-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2S/c1-10-13(11,12)7-3-2-5(8)4-6(7)9/h2-4,10H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKOLPZUOIJKLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=C(C=C1)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20603794 |
Source


|
| Record name | 2-Amino-4-chloro-N-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20603794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-chloro-N-methylbenzenesulfonamide | |
CAS RN |
22680-43-9 |
Source


|
| Record name | 2-Amino-4-chloro-N-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20603794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



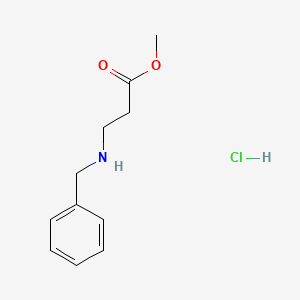
![{3-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine](/img/structure/B1286929.png)
